[2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate
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Overview
Description
[2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate is a complex organic compound that combines the structural features of adamantane and anilino groups Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the anilino group introduces aromaticity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate typically involves multi-step organic reactions. One common approach is the acylation of adamantane-1-carboxylic acid with 2-(4-acetylanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features may interact with biological targets, leading to therapeutic effects.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, while the anilino group can form hydrogen bonds or π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Anilino derivatives: Compounds such as aniline and its substituted derivatives, which are used in the synthesis of dyes and pharmaceuticals.
Uniqueness
What sets [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate apart is the combination of the adamantane and anilino groups, providing a unique blend of stability, rigidity, and reactivity
Properties
CAS No. |
735305-67-6 |
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Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4g/mol |
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C21H25NO4/c1-13(23)17-2-4-18(5-3-17)22-19(24)12-26-20(25)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24) |
InChI Key |
VXSJXGKGYMPKRR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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